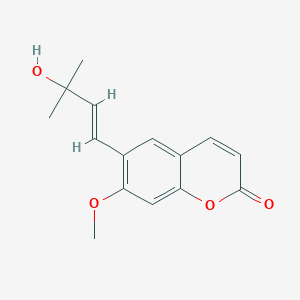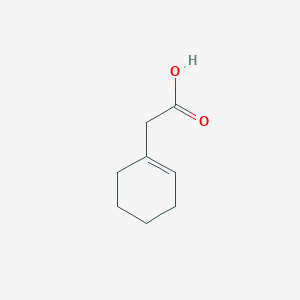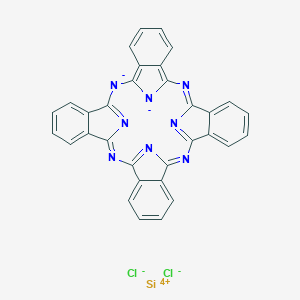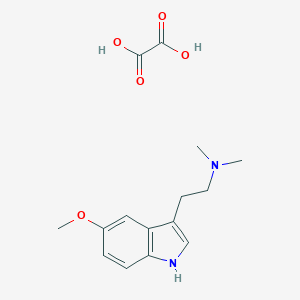
5-Methoxy DMT oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy DMT oxalate, also known as O-Methylbufotenin, is a naturally occurring psychedelic compound found in several plant species and the venom of some toads. It is a derivative of the neurotransmitter serotonin and has been studied for its potential therapeutic applications.
Wirkmechanismus
5-Methoxy DMT oxalate acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also activates other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Methoxy DMT oxalate include changes in perception, mood, and thought processes. It has been reported to induce visual and auditory hallucinations, altered states of consciousness, and mystical experiences. It may also increase heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methoxy DMT oxalate has advantages and limitations for lab experiments. Its ability to induce altered states of consciousness and mystical experiences makes it a valuable tool for studying the neurobiology of these states. However, its potential for inducing adverse effects, such as anxiety and paranoia, must be carefully considered.
Zukünftige Richtungen
There are several future directions for the study of 5-Methoxy DMT oxalate. These include further investigation of its therapeutic potential, the development of safer and more effective synthesis methods, and the exploration of its effects on the brain and consciousness. Additionally, research into the potential use of 5-Methoxy DMT oxalate in combination with other psychoactive compounds may provide valuable insights into the neurobiology of altered states of consciousness.
Synthesemethoden
The synthesis of 5-Methoxy DMT oxalate involves the extraction of the compound from natural sources or the chemical synthesis of the compound. The chemical synthesis involves the reaction of serotonin with methyl iodide and sodium hydride to produce 5-Methoxytryptamine. The oxalate salt of 5-Methoxytryptamine is then obtained by reacting it with oxalic acid.
Wissenschaftliche Forschungsanwendungen
5-Methoxy DMT oxalate has been studied for its potential therapeutic applications, including its ability to treat depression, anxiety, and addiction. It has also been studied for its potential use in psychotherapy and spiritual practices.
Eigenschaften
CAS-Nummer |
17286-40-7 |
|---|---|
Produktname |
5-Methoxy DMT oxalate |
Molekularformel |
C15H20N2O5 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;3-1(4)2(5)6/h4-5,8-9,14H,6-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XXJBZLPPJWOKET-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
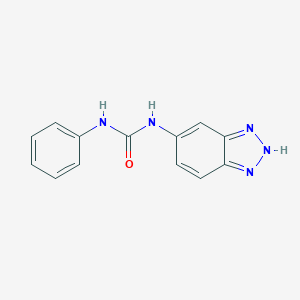
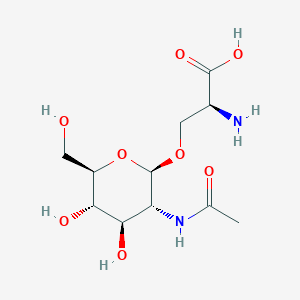
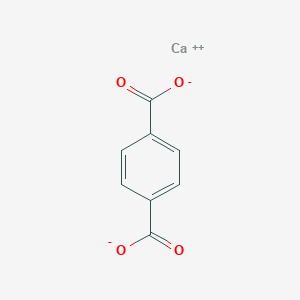
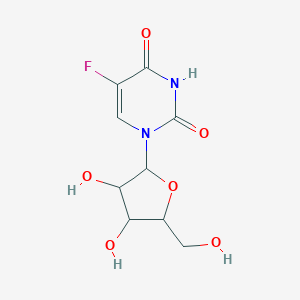
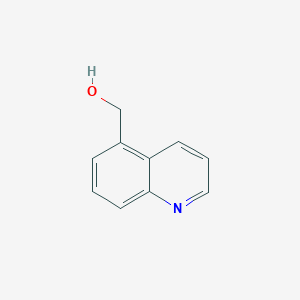
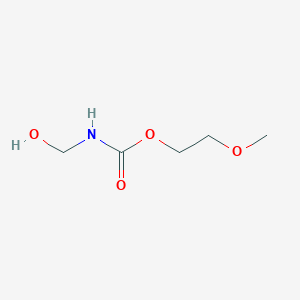
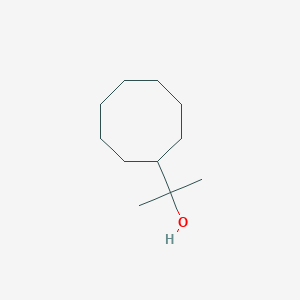
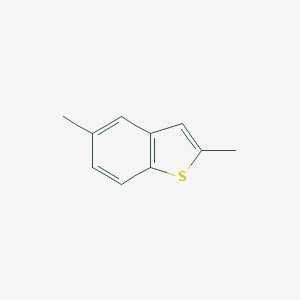
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
